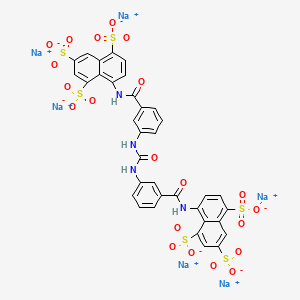

NF023 hexasodium

Description

Properties

Molecular Formula |

C35H20N4Na6O21S6 |

|---|---|

Molecular Weight |

1162.9 g/mol |

IUPAC Name |

hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |

InChI |

InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;/q;6*+1/p-6 |

InChI Key |

FMQURVHYTBGYSQ-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Synonyms |

8,8'-(carbonylbis(imino-3,1-phenylene))bis-(1,3,5-naphthalenetrisulfonic acid) NF-023 NF023 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NF023 Hexasodium

For Researchers, Scientists, and Drug Development Professionals

NF023 hexasodium, a suramin analogue, has emerged as a valuable pharmacological tool for investigating purinergic signaling. This guide provides a comprehensive overview of its mechanism of action, detailing its molecular targets, the experimental evidence supporting its effects, and protocols for its characterization.

Core Mechanism of Action: Competitive Antagonism of the P2X1 Receptor

The primary and most well-characterized mechanism of action of NF023 is its selective and competitive antagonism of the P2X1 purinergic receptor.[1][2][3][4] P2X1 receptors are ATP-gated ion channels that, upon activation, permit the influx of cations, primarily Ca²⁺ and Na⁺, leading to cellular depolarization and the initiation of various physiological responses, including smooth muscle contraction and platelet aggregation.[5][6]

NF023 competitively binds to the P2X1 receptor, preventing the binding of its endogenous agonist, adenosine triphosphate (ATP). This inhibition is surmountable, meaning that a maximal response can be restored by increasing the concentration of the agonist.[3] The antagonistic effect of NF023 on P2X1 receptors is voltage-insensitive.[3]

Quantitative Data on P2X Receptor Antagonism

The inhibitory potency of NF023 has been quantified across various P2X receptor subtypes and species, highlighting its selectivity for the P2X1 subtype.

| Receptor Subtype | Species | IC50 (µM) | Reference |

| P2X1 | Human | 0.21 | [2][4] |

| P2X1 | Rat | 0.24 | [3] |

| P2X2 | Human | > 50 | [2][4] |

| P2X2 | Rat | > 50 | [3] |

| P2X3 | Human | 28.9 | [2][4] |

| P2X3 | Rat | 8.5 | [3] |

| P2X4 | Human | > 100 | [2][4] |

| P2X4 | Rat | > 100 | [3] |

| P2X2/P2X3 (heteromer) | Rat | 1.4 - 1.6 | [3] |

Furthermore, the equilibrium dissociation constant (KB) for NF023 at the human P2X1 receptor has been determined to be 1.1 ± 0.2 µM, providing a robust measure of its competitive antagonist affinity.[3]

Secondary Mechanism: Inhibition of Gi/o G-protein Alpha Subunits

In addition to its action on P2X1 receptors, NF023 exhibits a distinct mechanism of action as a selective inhibitor of the α-subunits of Gi/o heterotrimeric G-proteins.[7] It directly targets these G-protein subunits, suppressing their activation by preventing the release of GDP.[7] This action is not mediated through competition with ATP.[7]

The EC50 value for the inhibition of recombinant Gi alpha-1 and Go alpha is approximately 300 nM.[4] This inhibitory action on Gi/o signaling pathways can contribute to the overall pharmacological profile of NF023.

Other Potential Targets

Research has also suggested that NF023 can inhibit the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2) with an IC50 of 10.63 µM. This finding indicates a potential for NF023 to influence cellular processes beyond purinergic and G-protein signaling, although this mechanism is less characterized.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: P2X1 Receptor Signaling Pathway and Inhibition by NF023.

References

- 1. benchchem.com [benchchem.com]

- 2. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | P2X Receptor | TargetMol [targetmol.com]

- 5. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]

- 7. NF023 A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]

NF023 Hexasodium: A Technical Guide to a Selective P2X1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NF023 hexasodium, a suramin analogue widely utilized as a selective, competitive, and reversible antagonist of the P2X1 receptor. This document details its mechanism of action, pharmacological profile, and the experimental protocols used for its characterization, serving as a vital resource for professionals in purinergic signaling research and drug development.

Core Properties of this compound

NF023 is a polysulfonated naphthylurea compound, a structural analogue of suramin.[1][2] Its chemical modifications confer a high affinity and selectivity for the P2X1 receptor subtype.[3]

| Property | Value | Citation(s) |

| Chemical Name | 8,8'-[Carbonylbis(imino-3,1-phenylenecarbonylimino)]bis(1,3,5-naphthalenetrisulfonic acid) hexasodium salt | [1][4][5] |

| Molecular Formula | C₃₅H₂₀N₄Na₆O₂₁S₆ | [6][7][8] |

| Molecular Weight | 1162.86 g/mol | [5][6] |

| CAS Number | 104869-31-0 | [5][6] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in water (up to 100 mM) | [6] |

| Storage | Desiccate at room temperature | [6] |

Mechanism of Action: Competitive Antagonism of P2X1

P2X1 receptors are ATP-gated non-selective cation channels that, upon activation, permit the influx of Na⁺ and Ca²⁺, leading to membrane depolarization and various cellular responses.[9][10][11] In tissues like smooth muscle and platelets, this influx is a critical trigger for contraction and aggregation, respectively.[10][12]

NF023 exerts its effect by directly competing with the endogenous agonist, ATP, for the binding site on the P2X1 receptor.[3][4] This action is reversible and surmountable, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist.[1][4] By blocking ATP binding, NF023 prevents the conformational change required for channel opening, thereby inhibiting ion influx and the subsequent downstream signaling cascade.[11] This competitive antagonism results in a rightward shift of the agonist concentration-response curve without a change in the maximal response.[1][4]

Pharmacological Profile: Potency and Selectivity

NF023 is distinguished by its high potency at the P2X1 receptor and its selectivity over other P2X and P2Y receptor subtypes. The half-maximal inhibitory concentration (IC₅₀) values demonstrate a clear preference for human and rat P2X1 receptors.

Table 1: Inhibitory Potency (IC₅₀) of NF023 at P2X Receptor Subtypes

| Receptor Subtype (Species) | IC₅₀ (µM) | Citation(s) |

| P2X1 (Human) | 0.21 | [4][13] |

| P2X1 (Rat) | 0.24 | [1][4][7] |

| P2X3 (Human) | 28.9 | [4][13] |

| P2X3 (Rat) | 8.5 | [1][4][7] |

| P2X2/3 (Rat Heteromer) | 1.4 - 1.6 | [1][4] |

| P2X2 (Human) | > 50 | [4][13] |

| P2X4 (Human) | > 100 | [4][13] |

NF023 is also selective over adrenoceptors, histamine receptors, and P2Y receptors.[6] However, it is important to note that NF023 also exhibits activity as an inhibitor of the α-subunit of G₀/Gᵢ proteins with an EC₅₀ of approximately 300 nM and can inhibit the DNA-binding activity of HMGA2 (IC₅₀ = 10.63 μM).[6]

Key Experimental Protocols

The characterization of NF023 as a P2X1 antagonist relies on specific and robust experimental methodologies. The following sections detail the core protocols used to determine its pharmacological properties.

This is the primary method for quantifying the potency and mechanism of antagonists at ligand-gated ion channels. It involves the heterologous expression of the target receptor in Xenopus laevis oocytes, which serve as a clean and efficient system for electrophysiological recordings.[1][4]

Detailed Methodology:

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.

-

cRNA Injection: Complementary RNA (cRNA) encoding the specific human or rat P2X receptor subunit (e.g., P2X1, P2X2) is microinjected into the cytoplasm of the oocytes. The oocytes are then incubated for 2-5 days to allow for receptor expression on the plasma membrane.

-

Electrophysiological Recording:

-

An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current, "clamping" the voltage at a set holding potential (typically -60 mV to -80 mV).

-

The P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP) is applied to the oocyte, causing the receptor channels to open and generating an inward current, which is measured by the amplifier.

-

-

Antagonist Application: To determine the IC₅₀, concentration-response curves are generated. The agonist is applied in the presence of increasing concentrations of NF023. The reduction in the peak current response is measured.

-

Data Analysis: The inhibitory effect of NF023 is plotted against its concentration, and the data are fitted to a logistic equation to calculate the IC₅₀ value. To confirm competitive antagonism, a Schild analysis can be performed by measuring the rightward shift in the agonist's concentration-response curve at different fixed concentrations of NF023.[1][4]

Given the crucial role of P2X1 receptors in platelet activation, aggregation assays are essential for evaluating the functional effects of antagonists like NF023.[12][14] The turbidimetric method is a standard technique.

Detailed Methodology:

-

Sample Preparation: Whole blood is collected from healthy human donors into citrate anticoagulant. Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed. Platelet-poor plasma (PPP) is obtained by a subsequent high-speed centrifugation and is used as a blank reference.

-

Aggregometry:

-

A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in a platelet aggregometer.

-

Light transmission through the PRP is continuously monitored. Initially, with platelets in suspension, light transmission is low.

-

NF023 or a vehicle control is added to the PRP and incubated for a short period.

-

-

Induction of Aggregation: A P2X1-selective agonist, such as α,β-methylene ATP (α,β-meATP), is added to induce platelet aggregation.[14] As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The change in light transmission over time is recorded. The inhibitory effect of NF023 is quantified by comparing the maximal aggregation percentage in its presence to the control (vehicle) condition.

In Vivo Activity

The functional relevance of NF023 has been confirmed in animal models. In pithed rats, intravenous administration of NF023 (100 µmol/kg) effectively antagonized the vasopressor (blood pressure increasing) responses induced by the P2X1 agonist α,β-mATP.[13] Importantly, it did not affect the pressor responses induced by noradrenaline, demonstrating its selectivity in a complex physiological system.[13]

Conclusion and Future Directions

This compound is a potent, selective, and competitive antagonist of the P2X1 receptor. Its well-characterized pharmacological profile makes it an indispensable tool for investigating the physiological and pathophysiological roles of P2X1 receptors in systems such as hemostasis, smooth muscle function, and neurotransmission.[1][15] While its physicochemical properties (high molecular weight and polarity) may limit its direct therapeutic development, NF023 remains a gold-standard pharmacological tool.[15] It serves as a crucial reference compound in the search for novel, more drug-like P2X1 antagonists for potential therapeutic applications in thrombosis, overactive bladder, and other P2X1-mediated conditions.[15]

References

- 1. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and pharmacology of selective P2-purinoceptor antagonists. | Semantic Scholar [semanticscholar.org]

- 3. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors. | Sigma-Aldrich [sigmaaldrich.com]

- 5. NF023 | C35H20N4Na6O21S6 | CID 6093160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NF 023 | P2X Receptor Antagonists: R&D Systems [rndsystems.com]

- 7. NF023 A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]

- 8. NF023 (hexasodium) | C35H20N4Na6O21S6 | CID 4465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]

- 11. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 12. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The novel suramin analogue NF864 selectively blocks P2X1 receptors in human platelets with potency in the low nanomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

NF023 Hexasodium: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF023 hexasodium is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP).[1] As a member of the suramin analogue family of compounds, it has been instrumental in the characterization of P2X receptor subtypes and their physiological roles.[2][3] Beyond its effects on P2X1 receptors, NF023 also exhibits inhibitory activity towards certain G-protein alpha subunits, specifically those of the Go/Gi family.[2][4] This dual activity makes it a valuable tool for dissecting complex signaling pathways involving both ionotropic and metabotropic purinergic signaling. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, with a focus on its application in research and drug development.

Chemical Structure and Properties

This compound is a large, symmetrical molecule with a complex aromatic structure. Its systematic IUPAC name is hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate.[5][6] The presence of six sulfonate groups renders the molecule highly water-soluble.[4][7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C35H20N4Na6O21S6 | [5][6] |

| Molecular Weight | 1162.88 g/mol | [8][9] |

| IUPAC Name | hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate | [5][6] |

| CAS Number | 104869-31-0 | [8][9] |

| Appearance | Solid | [7] |

| Solubility | Soluble to 100 mM in water | [4][7] |

| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. | [3][7] |

Biological Activity and Mechanism of Action

This compound is a selective and competitive antagonist of the P2X1 receptor.[1][3] It exhibits significantly higher affinity for the human P2X1 subtype compared to other P2X receptors.[1] The antagonistic effect is surmountable, meaning that increasing the concentration of the agonist (ATP) can overcome the inhibition by NF023.[1] In addition to its action on P2X1 receptors, NF023 has been shown to be a selective inhibitor of the α-subunits of Go/Gi proteins.[2][4]

Table 2: Biological Activity of this compound

| Target | Species | Assay | Value | Reference(s) |

| P2X1 Receptor | Human | IC50 | 0.21 µM | [1] |

| P2X2 Receptor | Human | IC50 | > 50 µM | [1] |

| P2X3 Receptor | Human | IC50 | 28.9 µM | [1] |

| P2X4 Receptor | Human | IC50 | > 100 µM | [1] |

| Go/Gi α-subunits | Recombinant | EC50 | ~300 nM | [2][4] |

Signaling Pathways

The primary mechanism of action of NF023 is the blockade of the P2X1 receptor, an ATP-gated ion channel. Activation of P2X1 receptors by ATP leads to the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and the initiation of various downstream cellular responses. NF023 competitively binds to the receptor, preventing ATP from binding and activating the channel.

Furthermore, NF023 can modulate G-protein signaling by directly inhibiting the Gα subunits of the Go/Gi family. This can impact a wide range of cellular processes that are regulated by G-protein coupled receptors (GPCRs).

Experimental Protocols

Detailed experimental protocols for the characterization of NF023 are crucial for reproducible research. Below are outlines of key experimental methodologies.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the effect of NF023 on P2X1 receptors expressed in Xenopus oocytes.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human P2X1 receptor and incubated to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).

-

-

Drug Application:

-

ATP is applied to the oocyte to elicit an inward current mediated by the P2X1 receptors.

-

To test the antagonistic effect of NF023, oocytes are pre-incubated with NF023 for a defined period before co-application with ATP.

-

Concentration-response curves are generated by applying increasing concentrations of ATP in the absence and presence of different concentrations of NF023.

-

-

Data Analysis: The inhibition of the ATP-induced current by NF023 is quantified to determine the IC50 value.[1]

In Vivo Vasopressor Response in Pithed Rats

This in vivo assay assesses the effect of NF023 on the physiological response mediated by P2X1 receptors.

-

Animal Preparation: Rats are anesthetized, and the spinal cord is pithed to eliminate central nervous system influences on blood pressure.

-

Catheterization: The carotid artery is catheterized for blood pressure measurement, and the jugular vein is catheterized for drug administration.

-

Drug Administration:

-

The P2X1 receptor agonist, α,β-methylene ATP (α,β-mATP), is administered intravenously to induce a vasopressor (blood pressure increasing) response.

-

NF023 is administered intravenously prior to the α,β-mATP challenge to evaluate its antagonistic effect.

-

Noradrenaline can be used as a control to assess the specificity of NF023's effect.[3]

-

-

Data Analysis: The inhibition of the α,β-mATP-induced pressor response by NF023 is quantified.[3]

GTPγS Binding Assay

This assay is used to determine the effect of NF023 on G-protein activation.

-

Membrane Preparation: Cell membranes expressing the G-protein of interest are prepared.

-

Assay Components: The assay mixture contains the cell membranes, a GPCR agonist (if studying receptor-mediated G-protein activation), and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Incubation: NF023 is pre-incubated with the membranes before the addition of the agonist and [35S]GTPγS.

-

Detection: The amount of [35S]GTPγS bound to the Gα subunits is measured by scintillation counting after separating the membrane-bound radioactivity from the free radioactivity.

-

Data Analysis: The inhibition of agonist-stimulated [35S]GTPγS binding by NF023 is used to determine its EC50 value for G-protein inhibition.[2]

Conclusion

This compound is a well-characterized and valuable pharmacological tool for studying purinergic signaling. Its selectivity for the P2X1 receptor, combined with its inhibitory action on Go/Gi proteins, provides a unique profile for dissecting complex biological processes. The data and experimental outlines presented in this technical guide are intended to support researchers and drug development professionals in the effective application of this compound in their studies. Further investigation into the therapeutic potential of NF023 and its analogs may lead to the development of novel treatments for a variety of conditions where P2X1 and Go/Gi signaling play a critical role.

References

- 1. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF023 A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | P2X Receptor | TargetMol [targetmol.com]

- 4. rndsystems.com [rndsystems.com]

- 5. NF023 (hexasodium) | C35H20N4Na6O21S6 | CID 4465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NF023 | C35H20N4Na6O21S6 | CID 6093160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. scbt.com [scbt.com]

NF023 Hexasodium: A Technical Guide to its Discovery, Mechanism, and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF023 hexasodium, a symmetrical polysulfonated naphthyl derivative of suramin, has emerged as a critical pharmacological tool in the study of purinergic signaling. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of NF023 as a selective and competitive antagonist of the P2X1 receptor subtype. Detailed experimental protocols for key assays used in its characterization, including two-electrode voltage clamp, calcium influx assays, and radioligand binding studies, are presented. Quantitative data on its binding affinities and selectivity are summarized in structured tables for clear comparison. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important research compound.

Discovery and History

The development of NF023 is rooted in the broader history of research into purinergic neurotransmission and the quest for selective antagonists for P2X receptors. The parent compound, suramin, a drug developed in the early 20th century for the treatment of African trypanosomiasis, was later identified as a non-selective P2 receptor antagonist.[1] Its utility in differentiating P2 receptor subtypes was limited by its lack of specificity and interactions with numerous other cellular targets.[2]

This prompted medicinal chemists to synthesize and screen a variety of suramin analogues with the goal of improving potency and selectivity for specific P2X receptor subtypes. This effort led to the development of a series of polysulfonated compounds, including NF023. Research conducted in the 1990s by groups likely associated with academic institutions such as the University of Frankfurt and the University of Leipzig, who were highly active in purinergic research, led to the characterization of NF023 as a potent and selective antagonist for the P2X1 receptor. These foundational studies established NF023 as a valuable tool for isolating and studying the physiological and pathological roles of P2X1 receptors.

Mechanism of Action

This compound, with the chemical name 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt, functions as a selective and competitive antagonist of the P2X1 receptor .[3] P2X receptors are ligand-gated ion channels that open in response to the binding of extracellular adenosine triphosphate (ATP). The binding of ATP to P2X1 receptors triggers the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and cellular responses.

NF023 exerts its inhibitory effect by competing with ATP for the binding site on the P2X1 receptor. This competitive antagonism is reversible, meaning that the inhibitory effect of NF023 can be overcome by increasing the concentration of the agonist, ATP.[4] Studies have shown that NF023 causes a rightward shift in the concentration-response curve for ATP without affecting the maximal response, a hallmark of competitive antagonism.[4]

Beyond its primary target, NF023 has been shown to selectively inhibit the α-subunit of G-proteins of the Go/Gi group with an EC50 of approximately 300 nM. This is an important consideration for researchers when interpreting data from complex biological systems.

Quantitative Data and Selectivity Profile

The utility of NF023 as a research tool lies in its selectivity for the P2X1 receptor over other P2X subtypes. The following table summarizes the inhibitory potency (IC50 values) of this compound for various human and rat P2X receptors.

| Receptor Subtype | Species | IC50 (µM) | Reference(s) |

| P2X1 | Human | 0.21 | [3][4][5] |

| P2X1 | Rat | 0.24 | |

| P2X2 | Human | > 50 | [3][4][5] |

| P2X3 | Human | 28.9 | [3][4][5] |

| P2X3 | Rat | 8.5 | |

| P2X4 | Human | > 100 | [3][4][5] |

Experimental Protocols

The characterization of NF023 as a P2X1 receptor antagonist has relied on several key experimental techniques. Detailed methodologies for these assays are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is instrumental in characterizing the effects of compounds on ion channel function.

Objective: To measure the inhibitory effect of NF023 on ATP-induced currents in Xenopus oocytes expressing specific P2X receptor subtypes.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired human or rat P2X receptor subunit (e.g., P2X1, P2X2, P2X3, P2X4). Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl2, 10 HEPES, pH 7.2).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Apply ATP at a concentration that elicits a submaximal response (e.g., the EC50 concentration) to establish a baseline current.

-

To determine the IC50 of NF023, pre-apply varying concentrations of NF023 for a set period (e.g., 1-2 minutes) before co-applying with the same concentration of ATP.

-

Record the peak inward current in the presence of different NF023 concentrations.

-

-

Data Analysis: Normalize the current responses in the presence of NF023 to the control ATP response. Plot the normalized current as a function of the NF023 concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Calcium Influx Assay

This fluorescence-based assay measures changes in intracellular calcium concentration, a downstream effect of P2X receptor activation.

Objective: To determine the inhibitory effect of NF023 on ATP-induced calcium influx in cells expressing P2X1 receptors.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the P2X1 receptor in a 96-well black, clear-bottom plate.

-

Dye Loading:

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the salt solution for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Place the plate in a fluorescence microplate reader.

-

To determine the IC50 of NF023, pre-incubate the cells with varying concentrations of NF023 for a specified time (e.g., 10-20 minutes).

-

Establish a baseline fluorescence reading.

-

Add a specific concentration of ATP (typically the EC50 concentration) to stimulate the cells.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis: Calculate the peak fluorescence response for each well. Normalize the responses in the presence of NF023 to the control response (ATP alone). Plot the normalized response against the NF023 concentration and fit the data to a dose-response curve to determine the IC50.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and can be used to determine the binding affinity of an unlabeled competitor like NF023.

Objective: To determine the binding affinity (Ki) of NF023 for the P2X1 receptor through competition with a radiolabeled agonist.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing a high density of P2X1 receptors.

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for P2X1 receptors (e.g., [3H]α,β-methylene ATP), and varying concentrations of unlabeled NF023.[6][7]

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the NF023 concentration.

-

Fit the data to a one-site competition binding equation to determine the IC50 value of NF023.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

P2X1 Receptor Signaling Pathway and Inhibition by NF023

Caption: Competitive antagonism of the P2X1 receptor by NF023.

Experimental Workflow for Determining NF023 IC50 using a Calcium Influx Assay

Caption: Workflow for a calcium influx assay to determine NF023 potency.

Logical Relationship of NF023 to Suramin and other P2X Antagonists

Caption: Developmental relationship of NF023 to other P2X antagonists.

Conclusion

This compound remains an indispensable tool for the pharmacological dissection of P2X1 receptor function. Its development as a more selective analogue of suramin marked a significant advancement in the field of purinergic signaling research. A thorough understanding of its mechanism of action, selectivity profile, and the experimental methodologies used for its characterization, as detailed in this guide, is essential for its effective application in elucidating the roles of P2X1 receptors in health and disease. Future research may focus on the development of even more potent and selective P2X1 antagonists with therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | P2X Receptor | TargetMol [targetmol.com]

- 6. Heterogeneous distribution of [3H]alpha,beta-methylene ATP binding sites in blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]-alpha, beta-methylene ATP, a radioligand labelling P2-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

NF023 hexasodium selectivity for P2X receptor subtypes

An In-depth Technical Guide to the P2X Receptor Subtype Selectivity of NF023 Hexasodium

Introduction

This compound, a structural analogue of the broad-spectrum P2 receptor antagonist suramin, has been identified as a valuable pharmacological tool for the study of purinergic signaling. As a polysulfonated naphthyl derivative, it exhibits distinct selectivity profiles across the family of ATP-gated P2X ion channels. This technical guide provides a comprehensive overview of the subtype selectivity of NF023 for P2X receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and evaluation workflows. The information is intended for researchers, scientists, and drug development professionals working in the field of purinergic pharmacology. NF023 is approximately 10- to 20-fold more selective for P2X receptors over P2Y receptors[1].

Data Presentation: Quantitative Selectivity Profile

The antagonistic potency of NF023 has been quantified across several homomeric and heteromeric P2X receptor subtypes, primarily from human and rat origins. The data, presented as IC50 values (the concentration of antagonist required to inhibit 50% of the agonist-induced response), demonstrates a clear preference for the P2X1 subtype.

| Receptor Subtype | Species | IC50 (μM) | Reference(s) |

| P2X1 | Human | 0.21 | [2][3][4][5] |

| Rat | 0.24 | [5] | |

| P2X2 | Human | > 50 | [2][3][4][5] |

| Rat | > 50 | [5] | |

| P2X3 | Human | 28.9 | [2][3][4][5] |

| Rat | 8.5 | [5] | |

| P2X4 | Human | > 100 (Insensitive) | [2][3][4][5] |

| Rat | > 100 (Insensitive) | [5] | |

| P2X2/3 (heteromer) | Rat | 1.6* | [5] |

Note: The IC50 value for the rat P2X2/3 heteromer was determined using α,β-methylene ATP (α,β-meATP) as the agonist and was found to be nearly identical to that for the homomeric rat P2X3 receptor under the same conditions (1.4 μM)[5].

Analysis of Selectivity: The data clearly illustrates that NF023 is a potent and highly selective antagonist for the P2X1 receptor subtype in both human and rat species. Its potency at the human P2X1 receptor (IC50 = 0.21 μM) is approximately 138-fold greater than at the human P2X3 receptor (IC50 = 28.9 μM). The compound shows very low to negligible activity at P2X2 and P2X4 receptors[2][3][4][5]. This selectivity makes NF023 a critical tool for isolating and studying the physiological and pathological roles of P2X1 receptors.

Mechanism of Action

Studies have characterized NF023 as a competitive and reversible antagonist at P2X1 receptors[3][4]. In the presence of NF023, the concentration-response curve for the agonist (ATP) is shifted to the right in a parallel manner, without a reduction in the maximum achievable response[2][5]. This is the hallmark of competitive antagonism, indicating that NF023 and ATP compete for the same or overlapping binding sites on the receptor. The inhibition by NF023 is also voltage-insensitive[2][5].

Signaling Pathway and Antagonism

Caption: Competitive antagonism of the P2X1 receptor by NF023.

Experimental Protocols

The characterization of NF023's selectivity profile relies on specific and robust experimental methodologies. The primary method cited in the literature for generating the quantitative data is the two-electrode voltage-clamp technique using a heterologous expression system.

Protocol 1: Two-Electrode Voltage-Clamp in Xenopus Oocytes

This electrophysiological technique is the gold standard for characterizing the pharmacology of ion channels.

1. Heterologous Expression of P2X Receptors:

-

cRNA Preparation: The cDNA encoding the specific P2X receptor subtype (e.g., human P2X1, rat P2X3) is linearized and transcribed in vitro to produce capped cRNA.

-

Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs and defolliculated using collagenase treatment.

-

cRNA Injection: A defined amount of cRNA (in ng) for the desired P2X receptor subunit is injected into the cytoplasm of Stage V-VI oocytes. For heteromeric receptors like P2X2/3, cRNAs for both subunits are co-injected.

-

Incubation: The injected oocytes are incubated for 2-7 days at 16-18°C in a nutrient solution (e.g., Barth's solution) to allow for receptor protein expression and insertion into the oocyte membrane.

2. Electrophysiological Recording:

-

Setup: An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution. The oocyte is impaled with two microelectrodes (one for voltage sensing, one for current injection) filled with 3M KCl.

-

Voltage Clamp: The oocyte membrane potential is clamped at a holding potential, typically between -50 mV and -70 mV, using a voltage-clamp amplifier.

-

Agonist Application: The agonist (e.g., ATP or α,β-meATP) is applied to the oocyte via the perfusion system at a concentration known to elicit a submaximal response (e.g., EC50). This induces an inward current due to cation influx through the opened P2X channels.

-

Antagonist Application: To determine the IC50, concentration-response curves are generated.

-

First, a control agonist response is measured.

-

The oocyte is then pre-incubated with a specific concentration of NF023 for a set period (e.g., 1-2 minutes).

-

The agonist is then co-applied with NF023, and the resulting current is recorded.

-

The oocyte is washed thoroughly until the agonist response returns to the control level.

-

This process is repeated with increasing concentrations of NF023.

-

3. Data Analysis:

-

The peak inward current at each NF023 concentration is measured and expressed as a percentage of the control response (in the absence of the antagonist).

-

The percentage inhibition is plotted against the logarithm of the NF023 concentration.

-

The data is fitted to a sigmoidal dose-response equation (e.g., the Hill equation) to calculate the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for IC50 determination using voltage-clamp electrophysiology.

Protocol 2: Fluorometric Calcium Influx Assay

While the primary data for NF023 comes from electrophysiology, calcium influx assays are a common, higher-throughput alternative for studying P2X receptors, which are permeable to Ca2+.

1. Cell Culture and Loading:

-

HEK293 or CHO cells stably expressing the P2X receptor of interest are seeded in 96- or 384-well black, clear-bottom plates.

-

After 24 hours, the cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 30-60 minutes at 37°C.

-

Excess dye is washed away.

2. Compound Incubation and Signal Detection:

-

Varying concentrations of NF023 are added to the wells and incubated for a predetermined time (e.g., 15-30 minutes).

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Baseline fluorescence is measured.

-

An EC80 concentration of the agonist (e.g., ATP) is added, and the change in fluorescence intensity is monitored over time.

3. Data Analysis:

-

The increase in fluorescence upon agonist addition corresponds to calcium influx.

-

The percentage inhibition of the agonist-induced calcium signal is calculated for each NF023 concentration.

-

The IC50 value is determined by plotting the percentage inhibition against the antagonist concentration.

Additional Pharmacological Considerations

While highly selective for P2X1, NF023 is not entirely devoid of off-target effects that researchers should consider. It has been shown to selectively inhibit the α-subunit of Go/Gi proteins with an EC50 of approximately 300 nM and can inhibit the DNA-binding activity of HMGA2 at higher concentrations (IC50 = 10.63 μM)[3][4]. It is also noted to be selective over adrenoceptors and histamine receptors[3][4].

Logical Relationship: Competitive Binding

Caption: Logical diagram of competitive binding at the P2X1 receptor site.

Conclusion

This compound is a potent and selective competitive antagonist of the P2X1 receptor. With an IC50 in the low micromolar range for the human P2X1 subtype (0.21 µM), it displays significantly lower affinity for P2X3 and negligible activity at P2X2 and P2X4 receptors. This selectivity profile, established through rigorous electrophysiological methods, makes NF023 an indispensable pharmacological tool for elucidating the specific functions of P2X1-mediated signaling in physiological and disease contexts. When using this compound, researchers should remain aware of its potential off-target effects on certain G-protein subunits at comparable concentrations.

References

- 1. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of NF023 Hexasodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of NF023 hexasodium, a suramin analog. It details its primary activities as a potent and selective P2X1 purinergic receptor antagonist and as a selective inhibitor of the α-subunit of Gαi/o proteins. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Core Pharmacological Activities

This compound is a subtype-selective, competitive, and reversible antagonist of the P2X1 receptor.[1][2] It displays significantly lower affinity for other P2X subtypes. Furthermore, NF023 selectively inhibits the α-subunit of Gαo/i proteins, demonstrating its utility as a tool to investigate G-protein signaling.[1][3]

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against various P2X receptor subtypes and Gαi/o proteins.

Table 1: Inhibitory Activity of NF023 at Human P2X Receptors

| Target | IC50 (μM) | Species | Comments |

| P2X1 | 0.21 | Human | Competitive and reversible antagonist.[1][2] |

| P2X3 | 28.9 | Human | [1][2] |

| P2X2 | > 50 | Human | [1][2] |

| P2X4 | > 100 | Human | [1][2] |

Table 2: Inhibitory Activity of NF023 at Rat P2X Receptors

| Target | IC50 (μM) | Species | Comments |

| P2X1 | 0.24 | Rat | [4] |

| P2X3 | 8.5 | Rat | [3][4] |

| P2X2 | > 50 | Rat | [4] |

| P2X4 | > 100 | Rat | [4] |

| P2X2/P2X3 | 1.6 | Rat | Heteromultimeric receptor.[4] |

Table 3: Inhibitory Activity of NF023 at Gα Proteins

| Target | EC50 (nM) | Species | Assay | Comments |

| Gαo/i | ~300 | Recombinant | GTPγS Binding | Selectively inhibits the α-subunit.[1][3] |

Table 4: Antagonistic Activity of NF023 at P2Y Receptors

| Finding | pA2 Value | Comments |

| P2Y-mediated relaxation (rat duodenum, guinea-pig taenia coli) | 4.00 - 4.25 | Indicates low micromolar antagonist potency.[5] |

| P2Y-mediated vasodilation (rat mesenteric arterial bed) | 4.94 | Indicates low micromolar antagonist potency.[5] |

| General Selectivity | Not available | NF023 is generally described as selective over P2Y receptors, but comprehensive IC50 data for individual subtypes are not readily available in the reviewed literature.[1] |

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of NF023, it is crucial to visualize the signaling pathways it modulates and the experimental workflow used for its characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of NF023 are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to measure ion channel activity of P2X receptors expressed in Xenopus oocytes and to determine the inhibitory effect of NF023.

a. Oocyte Preparation and Receptor Expression:

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Microinject oocytes with cRNA encoding the desired human or rat P2X receptor subtype (e.g., P2X1).

-

Incubate oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

b. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.

-

Apply the P2X receptor agonist (e.g., ATP or α,β-methylene ATP) to the bath to elicit an inward current.

-

To determine the IC50 of NF023, co-apply a fixed concentration of the agonist with varying concentrations of NF023 and measure the inhibition of the agonist-induced current.

c. Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the NF023 concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

For Schild analysis to confirm competitive antagonism, generate agonist concentration-response curves in the absence and presence of multiple fixed concentrations of NF023. A rightward parallel shift of the curves with no change in the maximal response is indicative of competitive antagonism.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins by agonist-stimulated GPCRs and the inhibitory effect of compounds like NF023 on Gαi/o subunits.

a. Membrane Preparation:

-

Culture cells (e.g., Sf9 or HEK293) expressing the recombinant Gαi or Gαo subunit.

-

Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation.

b. Binding Assay:

-

In a microplate, combine the cell membranes, a source of Gβγ, and the GPCR of interest (if studying receptor-mediated activation) in an assay buffer containing GDP.

-

Add varying concentrations of NF023.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Wash the filters with ice-cold buffer.

c. Data Analysis:

-

Quantify the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

-

Plot the amount of [³⁵S]GTPγS binding against the logarithm of the NF023 concentration.

-

Fit the data to determine the EC50 for inhibition of G-protein activation.

Intracellular Calcium Mobilization Assay

This assay is used to measure changes in intracellular calcium concentration following the activation of P2X receptors (which are calcium-permeable) or Gq-coupled P2Y receptors.

a. Cell Preparation and Dye Loading:

-

Plate cells expressing the target receptor (e.g., P2X1) in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.

-

Wash the cells to remove excess extracellular dye.

b. Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader or on the stage of a fluorescence microscope.

-

Measure the baseline fluorescence.

-

Add the P2 receptor agonist to stimulate an increase in intracellular calcium.

-

To test the effect of NF023, pre-incubate the cells with varying concentrations of the antagonist before adding the agonist.

-

Record the change in fluorescence intensity over time.

c. Data Analysis:

-

The increase in fluorescence is proportional to the increase in intracellular calcium.

-

Calculate the percentage of inhibition of the agonist-induced calcium response by NF023 at each concentration.

-

Plot the percentage of inhibition against the logarithm of the NF023 concentration and fit the curve to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the in vitro study of purinergic signaling. Its high potency and selectivity for the P2X1 receptor, coupled with its inhibitory action on Gαi/o proteins, make it suitable for dissecting the roles of these signaling components in various physiological and pathological processes. The experimental protocols outlined in this guide provide a robust framework for the characterization of NF023 and other similar compounds, ensuring reproducible and reliable data for researchers in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | P2X Receptor | TargetMol [targetmol.com]

- 3. NF023 A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). [sigmaaldrich.com]

- 4. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and pharmacology of selective P2-purinoceptor antagonists. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to NF023 Hexasodium: A Selective Gαi/o Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF023 hexasodium, a suramin analogue, has emerged as a valuable pharmacological tool for the selective inhibition of the Gαi/o subunits of heterotrimeric G proteins. This technical guide provides a comprehensive overview of NF023, detailing its mechanism of action, chemical properties, and its effects on key signaling pathways. This document synthesizes available quantitative data into structured tables, outlines detailed experimental protocols for its characterization, and presents visual diagrams of the relevant signaling cascades and experimental workflows to facilitate its effective use in research and drug development.

Introduction

Heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial transducers of extracellular signals from G protein-coupled receptors (GPCRs) to intracellular effectors. The Gα subunit, which binds and hydrolyzes GTP, determines the primary signaling cascade initiated. The Gαi/o family of G proteins primarily couples to inhibitory GPCRs, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, as well as the modulation of other downstream effectors.

This compound has been identified as a selective antagonist of Gαi/o proteins, making it an indispensable tool for dissecting the roles of these specific G protein subunits in complex biological systems. Its ability to uncouple Gαi/o from its cognate receptors and effectors allows for the precise investigation of Gαi/o-mediated signaling pathways.

Chemical and Physical Properties

NF023 is a polysulfonated aromatic compound and an analogue of suramin. Its chemical structure and properties are summarized below.

| Property | Value |

| Systematic Name | 8,8'-[Carbonylbis(imino-3,1-phenylene)]bis(1,3,5-naphthalenetrisulfonic acid) hexasodium salt |

| Synonyms | NF 023 |

| Molecular Formula | C₃₅H₂₀N₄Na₆O₂₁S₆ |

| Molecular Weight | 1162.88 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in water.[1] For experimental use, stock solutions are typically prepared in water. |

| Storage | Store desiccated at 2-8°C.[1] Reconstituted solutions should be aliquoted and frozen at -20°C to avoid freeze-thaw cycles.[1] |

| Cell Permeability | No |

Mechanism of Action

NF023 exerts its inhibitory effect directly on the Gαi/o subunits. Its mechanism of action involves several key steps:

-

Inhibition of GDP Release: The activation of a G protein is initiated by the exchange of GDP for GTP on the Gα subunit. NF023 blocks this crucial step by inhibiting the release of GDP from Gαi/o.[2] This prevents the Gα subunit from transitioning to its active, GTP-bound state.

-

Competition with Effector Binding: NF023 competes with downstream effector molecules for their binding site on the Gαi/o subunit.[1] This direct competition prevents the activated G protein from interacting with and modulating the activity of its downstream targets, such as adenylyl cyclase.

-

No Interference with α-βγ Subunit Interaction: Importantly, NF023 does not disrupt the interaction between the Gα and Gβγ subunits.[1] Its inhibitory action is specific to the activation and effector-coupling of the Gα subunit.

Quantitative Data

The inhibitory potency of NF023 has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Inhibition of G Protein Subunits

| G Protein Subunit | Assay | Parameter | Value | Reference |

| Gαo/i | [³⁵S]GTPγS Binding | EC₅₀ | ~300 nM | [1][2][3] |

| Gαs | [³⁵S]GTPγS Binding | EC₅₀ | > Suramin (EC₅₀ ≈ 240 nM) | [2] |

Table 2: Antagonism of P2X Receptors

NF023 is also a known antagonist of P2X receptors, a family of ligand-gated ion channels. Its potency varies across different P2X subtypes.

| P2X Receptor Subtype | Species | Parameter | Value | Reference |

| P2X₁ | Human | IC₅₀ | 0.21 µM | [3][4] |

| P2X₁ | Rat | IC₅₀ | 0.24 µM | [5] |

| P2X₁ | - | Kᵢ | 1.19 µM | [4] |

| P2X₂ | Human | IC₅₀ | > 50 µM | [3][4] |

| P2X₃ | Human | IC₅₀ | 28.9 µM | [3][4] |

| P2X₃ | Rat | IC₅₀ | 8.5 µM | [1][5] |

| P2X₄ | Human | IC₅₀ | > 100 µM | [3][4] |

Signaling Pathways

Canonical Gαi/o Signaling Pathway

The primary and most well-characterized signaling pathway for Gαi/o proteins is the inhibition of adenylyl cyclase.

Non-Canonical Gαi/o Signaling Pathways

Beyond adenylyl cyclase inhibition, Gαi/o subunits can modulate other signaling pathways. The Gβγ subunits released upon G protein activation also have their own downstream effectors.

Experimental Protocols

[³⁵S]GTPγS Binding Assay for G Protein Inhibition

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. Inhibition of this binding is a direct measure of the antagonist activity of compounds like NF023.

Materials:

-

Cell membranes expressing the Gαi/o-coupled receptor of interest

-

[³⁵S]GTPγS (radioligand)

-

GTPγS (unlabeled, for non-specific binding)

-

GDP

-

Agonist for the receptor of interest

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor and G protein subunits.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay Buffer

-

GDP (final concentration ~10 µM)

-

Varying concentrations of NF023 (for dose-response curve)

-

Agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀)

-

Cell membranes (5-20 µg protein/well)

-

-

Controls:

-

Basal Binding: Omit agonist and NF023.

-

Total Agonist-Stimulated Binding: Omit NF023.

-

Non-specific Binding: Add a high concentration of unlabeled GTPγS (~10 µM) in the presence of the agonist.

-

-

Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM). Incubate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C). Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of NF023 to determine the IC₅₀ value.

P2X Receptor Antagonism Assay (Calcium Mobilization)

This assay measures the ability of NF023 to inhibit the influx of calcium through P2X receptor channels upon activation by an agonist (e.g., ATP).

Materials:

-

Cells expressing the P2X receptor subtype of interest (e.g., HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

P2X receptor agonist (e.g., ATP or α,β-methylene ATP)

-

This compound

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of NF023 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for antagonist binding.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the P2X agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the peak fluorescence response for each well. Plot the percent inhibition of the agonist-induced calcium influx against the log concentration of NF023 to determine the IC₅₀ value.

References

- 1. NF023 A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]

- 2. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 4. This compound | P2X Receptor | TargetMol [targetmol.com]

- 5. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Purinergic Signaling: A Technical Guide to the Application of NF023 Hexasodium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of NF023 hexasodium as a potent and selective tool for the investigation of purinergic signaling, with a specific focus on its antagonist activity at the P2X1 receptor. This document details the pharmacological properties of NF023, provides structured experimental protocols for its application in key assays, and visualizes the associated signaling pathways and workflows.

Introduction to Purinergic Signaling and NF023

Purinergic signaling is a crucial form of extracellular communication mediated by purine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine. These molecules act as signaling messengers by activating specific purinergic receptors on the cell surface, thereby regulating a wide array of physiological processes including neurotransmission, inflammation, and smooth muscle contraction.

The purinergic receptors are broadly classified into two families: P1 receptors, which are G protein-coupled receptors (GPCRs) activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP. The P2 receptor family is further subdivided into two distinct subfamilies: the P2Y receptors, which are GPCRs, and the P2X receptors, which are ligand-gated ion channels.

This compound is a selective and competitive antagonist of the P2X1 receptor, a subtype of the P2X receptor family. Its ability to specifically block the action of ATP at this receptor makes it an invaluable tool for elucidating the physiological and pathological roles of P2X1-mediated signaling.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the potency, selectivity, and inhibitory constants of NF023.

Table 1: Inhibitory Potency (IC50) of NF023 at Human and Rat P2X Receptors

| Receptor Subtype | Species | IC50 (µM) | Reference |

| P2X1 | Human | 0.21 | [1][2] |

| P2X1 | Rat | 0.24 | [2] |

| P2X2 | Human | > 50 | [1][2] |

| P2X3 | Human | 28.9 | [1][2] |

| P2X3 | Rat | 8.5 | |

| P2X4 | Human | > 100 | [1][2] |

Table 2: Inhibitory Potency (EC50) and Dissociation Constant (KB) of NF023

| Target | Parameter | Value | Reference |

| Gαo/i subunit | EC50 | ~300 nM | [2] |

| P2X1 Receptor | KB | 1.1 ± 0.2 µM | [2] |

Signaling Pathways and Experimental Workflows

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. The subsequent increase in intracellular calcium concentration triggers a cascade of downstream signaling events, culminating in various cellular responses such as smooth muscle contraction and platelet aggregation. NF023 acts by competitively binding to the P2X1 receptor, thereby preventing ATP from activating the channel and initiating this signaling cascade.

Caption: P2X1 Receptor Signaling Pathway and Inhibition by NF023.

Experimental Workflow for Investigating NF023 Activity

The following diagram outlines a general workflow for characterizing the inhibitory effect of NF023 on P2X1 receptor function using in vitro assays.

References

An In-Depth Technical Guide to the Basic Research Applications of NF023 Hexasodium

For Researchers, Scientists, and Drug Development Professionals

Core Summary

NF023 hexasodium is a potent and selective antagonist of P2X purinergic receptors and an inhibitor of Gi/o protein signaling. A suramin analogue, NF023 has become an invaluable tool in basic research for dissecting the physiological and pathological roles of purinergic and G-protein-mediated signaling pathways. This guide provides a comprehensive overview of its primary applications, quantitative data on its activity, detailed experimental protocols for its use, and visual representations of the signaling pathways it modulates.

Mechanism of Action

NF023 exerts its effects through two primary mechanisms:

-

P2X Receptor Antagonism: NF023 is a competitive and reversible antagonist of P2X receptors, with a particularly high affinity for the P2X1 subtype. P2X receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), playing crucial roles in neurotransmission, inflammation, and smooth muscle contraction. By blocking the binding of ATP, NF023 inhibits the influx of cations (Na⁺ and Ca²⁺) and subsequent cellular responses.[1]

-

G-Protein Inhibition: NF023 acts as a selective antagonist of the α-subunits of Gi/o heterotrimeric G-proteins. It functions by preventing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP), a critical step in G-protein activation.[2] This inhibition disrupts the signaling cascades of Gi/o-coupled receptors, which are involved in a wide range of cellular processes, including neuronal inhibition and hormonal regulation.

Quantitative Data: Potency and Selectivity of NF023

The following tables summarize the inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) of NF023 for various P2X receptor subtypes and G-protein α-subunits, providing a clear overview of its potency and selectivity.

| Target | Species | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |

| P2X Receptors | ||||

| P2X₁ | Human | Electrophysiology (Xenopus Oocytes) | 0.21 | |

| P2X₁ | Rat | Electrophysiology (Xenopus Oocytes) | 0.24 | [3] |

| P2X₂ | Human | Electrophysiology (Xenopus Oocytes) | > 50 | |

| P2X₃ | Human | Electrophysiology (Xenopus Oocytes) | 28.9 | |

| P2X₃ | Rat | Electrophysiology (Xenopus Oocytes) | 8.5 | [3] |

| P2X₄ | Human | Electrophysiology (Xenopus Oocytes) | > 100 | |

| P2X₂/P2X₃ (heteromeric) | Rat | Electrophysiology (Xenopus Oocytes) | 1.6 (agonist: α,β-meATP) | [3] |

| G-Proteins | ||||

| Gαi/o subunits | Not Specified | GTPγS Binding Assay | ~0.3 (EC₅₀) |

Table 1: Inhibitory and effective concentrations of NF023 for P2X receptors and G-proteins.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by NF023 and a general experimental workflow for its application.

References

- 1. Extracellular ATP induces fast and transient non-selective cationic currents and cytosolic Ca2+ changes in human umbilical artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors. | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of NF023 Hexasodium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of NF023 hexasodium, a selective and competitive antagonist of the P2X1 receptor. The included methodologies cover essential assays for assessing the potency and mechanism of action of NF023, as well as its effects on cell viability.

Introduction

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP. P2X1 receptors are implicated in various processes, including platelet aggregation, smooth muscle contraction, and neurotransmission.[1][2] Understanding the interaction of antagonists like NF023 with these receptors is crucial for drug discovery and development.

NF023 acts as a competitive and reversible antagonist at P2X1 receptors. It also exhibits inhibitory activity towards the α-subunit of Gαo/i proteins and the DNA-binding activity of HMGA2 at higher concentrations.

Quantitative Data Summary

The following tables summarize the reported potency of this compound against various P2X receptor subtypes and other molecular targets.

Table 1: Inhibitory Potency (IC50) of NF023 on Human P2X Receptors

| Receptor Subtype | IC50 (μM) | Reference |

| P2X1 | 0.21 | [3] |

| P2X2 | > 50 | [3] |

| P2X3 | 28.9 | [3] |

| P2X4 | > 100 | [3] |

Table 2: Potency (EC50/IC50) of NF023 on Other Targets

| Target | Potency (Concentration) | Activity | Reference |

| Gαo/i α-subunit | ~300 nM (EC50) | Inhibition | [4] |

| HMGA2 (DNA binding) | 10.63 μM (IC50) | Inhibition |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2X1 receptor signaling pathway and a general experimental workflow for evaluating P2X1 antagonists.

References

- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. This compound | P2X Receptor | TargetMol [targetmol.com]

- 4. NF023 A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]

Application Notes: Preparation and Handling of NF023 Hexasodium Stock Solution

Introduction

NF023 hexasodium is a potent and selective antagonist of the P2X1 purinergic receptor and a selective inhibitor of the α-subunits of G₀/Gᵢ proteins.[1] It is widely utilized in research to investigate the roles of these signaling pathways in various physiological and pathological processes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and accuracy in experimental results.

Mechanism of Action

NF023 acts as a competitive and reversible antagonist at P2X₁ receptors, with significantly lower affinity for P2X₂, P2X₃, and P2X₄ receptors.[1][2] P2X receptors are ligand-gated ion channels that open in response to extracellular adenosine triphosphate (ATP). By blocking the P2X₁ receptor, NF023 inhibits ATP-mediated signaling, which is involved in processes such as platelet aggregation and smooth muscle contraction. Additionally, NF023 selectively inhibits G₀/Gᵢ protein α-subunits with an EC₅₀ value of approximately 300 nM, preventing their interaction with G protein-coupled receptors (GPCRs).[1]

Quantitative Data Summary

The following table summarizes the key properties of this compound for easy reference.

| Property | Value | Citations |

| Molecular Weight | 1162.88 g/mol | [3] |

| Molecular Formula | C₃₅H₂₀N₄Na₆O₂₁S₆ | [3][4] |

| Appearance | White to off-white solid | |

| Solubility (Water) | Up to 105.3 mg/mL (90.08 mM); sonication is recommended to aid dissolution. | [5] |

| Solubility (DMSO) | 14 mg/mL | |

| Purity | ≥90% or ≥95% (HPLC), depending on the supplier. | [6] |

| Storage (Powder) | Store at -20°C for up to 3 years. Can also be stored at 2-8°C. Keep in a sealed container, protected from moisture. | [5][7] |

| Storage (Solution) | Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [5][7] |

| IC₅₀ (Human P2X₁) | 0.21 µM | [5][7] |

| EC₅₀ (Gα₀/Gαᵢ) | ~300 nM | [1] |

Experimental Protocols

1. Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.

-

Handle the powdered form of NF023 in a chemical fume hood to avoid inhalation of dust.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

2. Materials and Equipment

-

This compound salt (powder form)

-

Sterile, high-purity water (e.g., Milli-Q® or distilled, deionized water)

-

Sterile conical tubes or vials

-

Analytical balance

-

Vortex mixer

-

Sonicator (recommended)

-

Sterile pipette tips

-

Sterile, single-use aliquot tubes (e.g., microcentrifuge tubes)

3. Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution, a common concentration for laboratory use. Adjustments can be made based on experimental requirements.

Step 1: Pre-preparation

-

Allow the sealed container of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to minimize moisture uptake.

Step 2: Weighing the Compound

-

In a fume hood, carefully weigh the desired amount of NF023 powder. For example, to prepare 1 mL of a 10 mM stock solution:

-

Calculation: Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass = 0.001 L × 0.010 mol/L × 1162.88 g/mol = 11.63 mg

-

-

Tare the analytical balance with a suitable weighing container (e.g., a microcentrifuge tube) and accurately weigh 11.63 mg of NF023.

Step 3: Dissolution

-

Add the desired volume of sterile, high-purity water to the container with the weighed NF023. For the example above, add 1 mL of water.

-

Cap the container tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.

-

If the compound does not dissolve completely with vortexing, place the container in a sonicator bath for 5-10 minutes.[5] Visually inspect the solution to ensure there are no visible particulates.

Step 4: Aliquoting and Storage

-

Once the NF023 is completely dissolved, dispense the stock solution into sterile, single-use aliquots. This prevents contamination and degradation from repeated freeze-thaw cycles.[7]

-

Clearly label each aliquot with the compound name, concentration, and date of preparation.

-

Store the aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to one month).[5][7]

Visualizations

Caption: Experimental workflow for preparing this compound stock solution.

Caption: NF023 inhibits P2X₁ receptor and Gᵢ/G₀ protein signaling pathways.

References

- 1. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 2. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 104869-31-0|NF023|BLD Pharm [bldpharm.com]

- 4. NF023 (hexasodium) | C35H20N4Na6O21S6 | CID 4465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | P2X Receptor | TargetMol [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | P2X Receptor | 104869-31-0 | Invivochem [invivochem.com]

NF023 Hexasodium: Application Notes and Protocols for Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of NF023 hexasodium, a selective P2X receptor antagonist, in patch clamp electrophysiology experiments. The information compiled herein is intended to facilitate the investigation of purinergic signaling in various cell types.

Introduction

This compound is a potent and selective antagonist of the P2X1 purinergic receptor subtype, with weaker activity at P2X2 and P2X3 receptors. It is a suramin analogue and is widely used in electrophysiological studies to isolate and characterize ATP-gated ion channel currents. Its selectivity makes it a valuable pharmacological tool for dissecting the roles of different P2X receptor subtypes in physiological and pathological processes. This document outlines the quantitative pharmacology of NF023, detailed experimental protocols for its use in patch clamp recordings, and visual guides to the relevant signaling pathways and experimental workflows.

Quantitative Data: Antagonist Potency of NF023

The inhibitory potency of NF023 varies across different P2X receptor subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various studies.

| Receptor Subtype | Agonist | Cell Type | Electrophysiological Method | NF023 IC50 | Reference |

| P2X1 | ATP | HEK293 cells | Whole-cell patch clamp | 69 nM | |

| P2X1 | α,β-meATP | Rat vas deferens | Two-electrode voltage clamp | 4.8 µM | |

| P2X2 | ATP | Oocytes | Two-electrode voltage clamp | 1.3 µM | |

| P2X3 | ATP | Rat DRG neurons | Whole-cell patch clamp | 1.1 µM | |

| P2X3 | α,β-meATP | Rat DRG neurons | Whole-cell patch clamp | 1.5 µM | |

| P2X4 | ATP | HEK293 cells | Whole-cell patch clamp | > 100 µM (inactive) | |

| P2X7 | BzATP | HEK293 cells | Whole-cell patch clamp | > 10 µM (inactive) |

Note: IC50 values can vary depending on the experimental conditions, such as agonist concentration, pH, and cell type.